N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . This suggests that this compound might affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities , suggesting that this compound might have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and environmental conditions .
Biological Activity
N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step often includes the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds to form the triazole structure.
- Thioacetic Acid Introduction : The thioacetamide moiety is introduced through nucleophilic substitution reactions.
- Benzylation : Finally, benzyl groups are introduced via alkylation reactions with benzyl halides.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. A study demonstrated that derivatives of [1,2,4]triazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways including:
- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit kinases involved in cancer progression, such as RET kinase .
- Cell Cycle Arrest : Compounds lead to cell cycle arrest at the G2/M phase in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives possess activity against a range of bacterial strains and fungi. For instance:
- Antibacterial Efficacy : Certain derivatives have demonstrated significant inhibition against Mycobacterium bovis BCG with MIC values as low as 31.25 μg/mL .
- Antifungal Activity : Similar structures have shown effectiveness against common fungal pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in cell signaling pathways associated with cancer growth.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to apoptosis.
- Targeting Specific Pathways : Research suggests that it could target pathways like the PI3K/Akt and MAPK signaling cascades crucial for tumor survival and proliferation.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- A clinical trial involving a related compound showed promising results in terms of tumor reduction and patient survival rates when combined with standard chemotherapy regimens .
Data Tables
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-17-9-7-16(8-10-17)21-24-23-18-11-12-20(25-26(18)21)29-14-19(27)22-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOQJBABCPNNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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